

# Application Notes & Protocols for Hardness Testing of AZ66 Magnesium Alloy

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## Compound of Interest

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## Introduction

These application notes provide a comprehensive overview and detailed protocols for the hardness testing of **AZ66** magnesium alloy. Hardness is a critical mechanical property that indicates a material's resistance to localized plastic deformation, such as scratching or indentation. For magnesium alloys like **AZ66**, which are utilized in various high-performance applications, accurate hardness assessment is crucial for quality control, material selection, and predicting performance.

This document outlines the principles and procedures for three common hardness testing methods: Vickers, Rockwell, and Brinell. While specific data for **AZ66** is limited in publicly available literature, the protocols provided are based on established standards and data from similar AZ-series magnesium alloys. Researchers should consider these as baseline methods and may need to optimize parameters for their specific material condition and geometry.

## Hardness Testing Methods for Magnesium Alloys

Magnesium alloys, including the AZ series, are relatively soft metals compared to steel. Therefore, selecting the appropriate hardness scale and test parameters is essential to obtain accurate and repeatable results.

- **Vickers Hardness Test:** This method is highly versatile and suitable for a wide range of materials, including thin sections and case-hardened layers. It uses a diamond pyramid indenter, and the resulting indentation is measured optically. The Vickers test is often preferred for research due to its continuous scale and ability to test different phases within a microstructure.
- **Rockwell Hardness Test:** This method is widely used in industrial applications due to its speed and simplicity. It measures the depth of penetration of an indenter under a specific load. For magnesium alloys, the Rockwell E (HRE) or Rockwell B (HRB) scales are often appropriate.
- **Brinell Hardness Test:** This test uses a hardened steel or tungsten carbide ball indenter and is suitable for materials with coarse or inhomogeneous grain structures. The resulting indentation diameter is measured to calculate the hardness value.

## Data Presentation: Hardness of AZ-Series Magnesium Alloys

The following table summarizes typical hardness values for various AZ-series magnesium alloys in different conditions. This data provides a comparative context for the expected hardness of **AZ66**. Note that the hardness of magnesium alloys is significantly influenced by their composition, processing history (e.g., as-cast, wrought), and any subsequent heat treatment.

| Alloy | Condition            | Vickers Hardness (HV) | Rockwell Hardness | Brinell Hardness (HBW) |
|-------|----------------------|-----------------------|-------------------|------------------------|
| AZ31B | Annealed             | ~50                   | -                 | ~45                    |
| AZ61A | As-cast              | ~55                   | -                 | ~52                    |
| AZ80  | Extruded & Aged (T5) | ~93                   | ~50 HRB           | ~82                    |
| AZ91D | As-cast              | 63 - 75               | ~75 HRE           | 60 - 70                |
| AZ91D | Heat Treated (T6)    | ~85                   | -                 | ~80                    |

Note: These are typical values and can vary based on specific processing parameters. Data is compiled from multiple sources for comparative purposes.

## Experimental Protocols

The following are detailed protocols for conducting Vickers, Rockwell, and Brinell hardness tests on **AZ66** magnesium alloy specimens. Adherence to relevant ASTM standards is crucial for ensuring accuracy and comparability of results.

### Protocol: Vickers Hardness Testing (ASTM E384 & E92)

The Vickers hardness test is a microhardness or macrohardness test based on the measurement of an indentation produced by a diamond pyramid indenter.[\[1\]](#)

#### 4.1.1 Materials and Equipment

- Vickers hardness tester with a diamond pyramid indenter (136° angle).
- Microscope with calibrated measurement optics.
- Mounting press and polishing equipment (if preparing metallographic samples).
- **AZ66** magnesium alloy specimen.

- Etchant (e.g., Nital solution - 2% nitric acid in ethanol) for microstructure visualization (optional).

#### 4.1.2 Specimen Preparation

- Sectioning: Cut a representative sample of the **AZ66** alloy to a size suitable for the hardness tester. Avoid any heat-affected zones from cutting.
- Mounting (for small samples): If the specimen is small or has an irregular shape, mount it in a polymer resin to provide a stable base.
- Grinding and Polishing: The surface to be tested must be flat, smooth, and free from oxides and scratches.
  - Grind the surface using successively finer grades of abrasive paper (e.g., 240, 400, 600, 800, 1200 grit).
  - Polish the surface using diamond pastes (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) on a polishing cloth to achieve a mirror-like finish. This is especially critical for microhardness testing.<sup>[1]</sup>
- Cleaning: Clean the polished surface with a suitable solvent (e.g., ethanol or acetone) and dry it thoroughly.

#### 4.1.3 Test Procedure

- Machine Setup:
  - Select the appropriate test load. For magnesium alloys, a load in the range of 0.5 kgf to 10 kgf (HV0.5 to HV10) is typically used. For microhardness testing of specific phases, lower loads may be necessary.
  - Ensure the indenter and anvil are clean.
- Specimen Placement: Place the prepared specimen securely on the anvil.
- Focusing: Bring the specimen surface into focus under the microscope.
- Indentation:

- Apply the preliminary test force to bring the indenter into contact with the specimen surface.
- Apply the major load for a standard dwell time, typically 10 to 15 seconds.[2]
- Measurement:
  - After the load is removed, the indentation will be visible through the microscope.
  - Measure the lengths of the two diagonals of the indentation using the calibrated eyepiece.
  - Calculate the average of the two diagonal lengths.
- Hardness Calculation: The Vickers hardness number (HV) is calculated automatically by most modern testers. The formula is:  $HV = (2 * F * \sin(136^\circ/2)) / d^2 \approx 1.854 * (F/d^2)$  where F is the applied load in kgf and d is the average diagonal length in mm.
- Reporting: Report the hardness value with the test conditions, e.g., 75 HV10, indicating a Vickers hardness of 75 measured with a 10 kgf load.

## Protocol: Rockwell Hardness Testing (ASTM E18)

The Rockwell hardness test measures the depth of penetration of an indenter under a large load compared to the penetration made by a preload.[3]

### 4.2.1 Materials and Equipment

- Rockwell hardness tester.
- For **AZ66**, a 1/8-inch or 1/16-inch diameter tungsten carbide ball indenter is recommended.
- A flat anvil appropriate for the specimen geometry.
- **AZ66** magnesium alloy specimen.

### 4.2.2 Specimen Preparation

- The surface to be tested should be flat, clean, and free from scale, pits, and foreign material.

- A polished surface is not strictly necessary but will provide more consistent results. The finish should be at least equivalent to that produced by a 400-grit abrasive paper.
- The thickness of the specimen should be at least 10 times the depth of the indentation to avoid the influence of the supporting anvil.

#### 4.2.3 Test Procedure

- Scale Selection:
  - For general hardness of cast or wrought **AZ66**, the Rockwell E (HRE) scale is a suitable starting point, which uses a 1/8-inch ball indenter and a 100 kgf major load.
  - Alternatively, the Rockwell B (HRB) scale, with a 1/16-inch ball indenter and a 100 kgf major load, can be used, especially for harder tempers.
- Machine Setup:
  - Install the appropriate indenter and anvil.
  - Select the desired Rockwell scale on the machine.
- Specimen Placement: Place the prepared specimen on the anvil.
- Indentation:
  - Apply the minor load (typically 10 kgf) by bringing the indenter into contact with the specimen surface.
  - Apply the major load for the specified dwell time (usually 2-3 seconds for magnesium alloys).
  - Remove the major load, leaving the minor load applied.
- Reading: The Rockwell hardness number is automatically displayed on the machine's dial or digital readout. This number is derived from the difference in indentation depth before and after the application of the major load.

- Spacing: Make subsequent indentations at least three indentation diameters apart to avoid interaction between the work-hardened zones.
- Reporting: Report the hardness value with the scale, e.g., 85 HRE.

## Protocol: Brinell Hardness Testing (ASTM E10)

The Brinell hardness test involves indenting the test material with a hardened steel or tungsten carbide ball of a specific diameter under a specific load.<sup>[4]</sup>

### 4.3.1 Materials and Equipment

- Brinell hardness tester.
- Tungsten carbide ball indenter (typically 2.5 mm, 5 mm, or 10 mm in diameter).
- A microscope or optical device to measure the indentation diameter.
- **AZ66** magnesium alloy specimen.

### 4.3.2 Specimen Preparation

- The surface should be flat and clean. A smooth, machined, or ground surface is generally sufficient.
- The specimen thickness should be at least 10 times the depth of the indentation.

### 4.3.3 Test Procedure

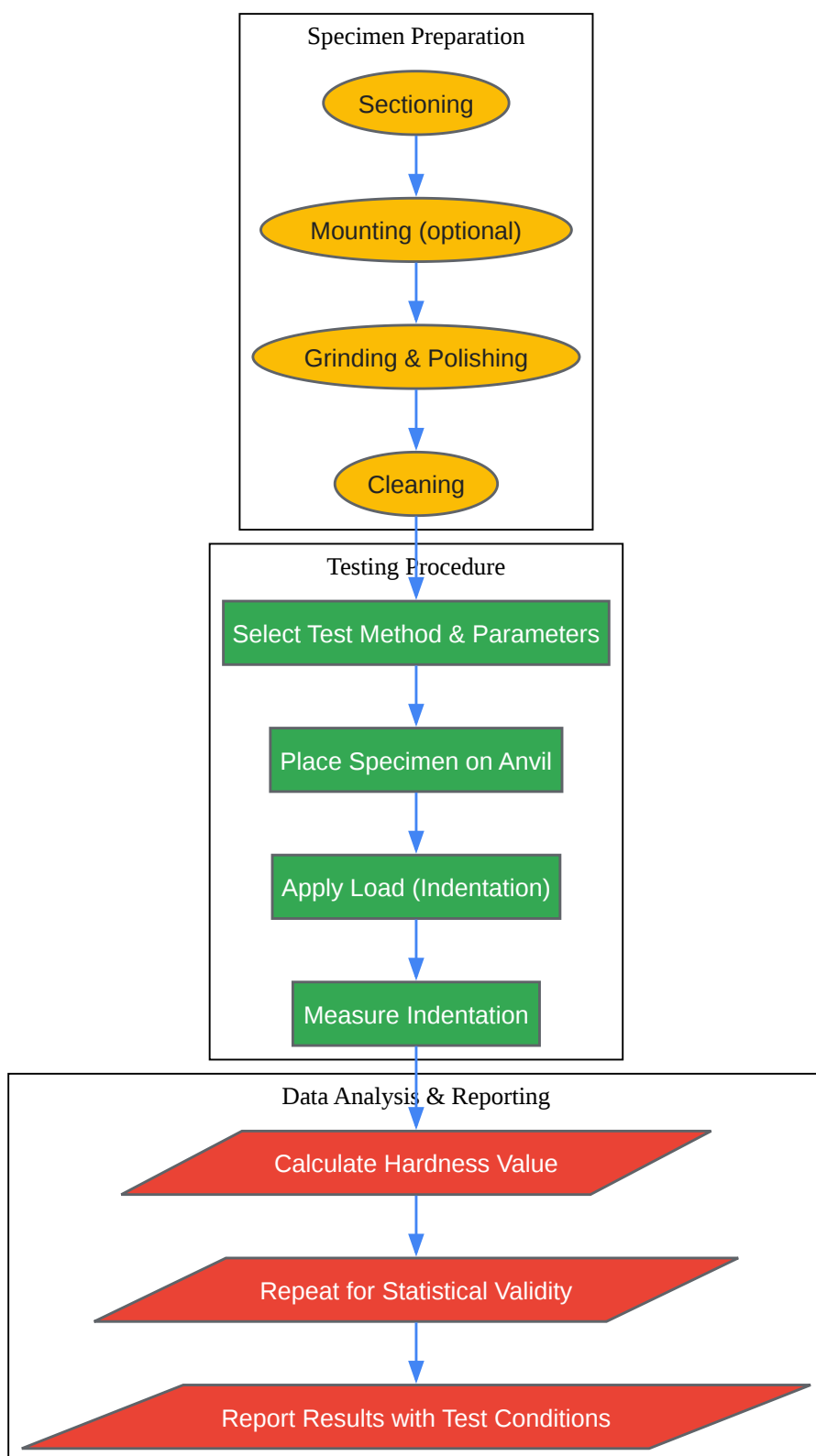
- Parameter Selection:
  - For magnesium alloys, a 2.5 mm or 5 mm diameter indenter is common.
  - The test load should be selected to produce an indentation diameter between 25% and 60% of the ball diameter. A common load for aluminum and magnesium alloys is 500 kgf.
- Machine Setup:
  - Install the appropriate indenter and select the test load.

- Specimen Placement: Securely place the specimen on the anvil.
- Indentation:
  - Apply the test load smoothly and maintain it for a dwell time of 10 to 15 seconds.
- Measurement:
  - After removing the load, measure the diameter of the resulting indentation in two perpendicular directions using the optical device.
  - Calculate the average of the two diameter measurements.
- Hardness Calculation: The Brinell hardness number (HBW) is calculated as the ratio of the applied load to the surface area of the indentation. Most modern testers will calculate this automatically. The formula is:  $HBW = (2 * P) / (\pi * D * (D - \sqrt{D^2 - d^2}))$  where P is the applied load in kgf, D is the diameter of the indenter ball in mm, and d is the average diameter of the indentation in mm.
- Reporting: Report the Brinell hardness number along with the test parameters, e.g., 65 HBW 5/500/15, indicating a hardness of 65 measured with a 5 mm tungsten carbide ball, a 500 kgf load, and a 15-second dwell time.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for hardness testing, applicable to Vickers, Rockwell, and Brinell methods.





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Caption: Generalized workflow for hardness testing of metallic alloys.

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